(S)-2-aminopentan-1-ol hydrochloride (S)-2-aminopentan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2025376-01-4
VCID: VC5665187
InChI: InChI=1S/C5H13NO.ClH/c1-2-3-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1
SMILES: CCCC(CO)N.Cl
Molecular Formula: C5H14ClNO
Molecular Weight: 139.62

(S)-2-aminopentan-1-ol hydrochloride

CAS No.: 2025376-01-4

Cat. No.: VC5665187

Molecular Formula: C5H14ClNO

Molecular Weight: 139.62

* For research use only. Not for human or veterinary use.

(S)-2-aminopentan-1-ol hydrochloride - 2025376-01-4

Specification

CAS No. 2025376-01-4
Molecular Formula C5H14ClNO
Molecular Weight 139.62
IUPAC Name (2S)-2-aminopentan-1-ol;hydrochloride
Standard InChI InChI=1S/C5H13NO.ClH/c1-2-3-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1
Standard InChI Key HHOPGOUAQOFPMZ-JEDNCBNOSA-N
SMILES CCCC(CO)N.Cl

Introduction

Structural Characteristics and Molecular Identity

Chemical Composition and Stereochemistry

The molecular formula of (S)-2-aminopentan-1-ol hydrochloride is C₅H₁₄ClNO, with a molecular weight of 139.62 g/mol . Its structure features a pentanol backbone substituted with an amino group at the second carbon and a hydrochloride counterion. The (S)-configuration at the chiral center ensures its utility in asymmetric synthesis, particularly for producing drugs with high enantiomeric purity .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(2S)-2-aminopentan-1-ol; hydrochloride
SMILES NotationCCCC@@HN.Cl
InChI KeyHHOPGOUAQOFPMZ-JEDNCBNOSA-N
Chiral Centers1

Crystallographic and Conformational Insights

While X-ray crystallographic data for this specific compound remains unpublished, its structural analogs suggest a propensity for intramolecular hydrogen bonding between the amino and hydroxyl groups, stabilizing specific conformations . Computational models predict a topological polar surface area of 46.3 Ų, indicative of moderate solubility in polar solvents .

Physicochemical Properties

Stability and Solubility

The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, making it suitable for reactions in water or polar aprotic solvents . The compound is stable under refrigerated conditions (2–8°C) but may degrade upon prolonged exposure to moisture or elevated temperatures .

Table 2: Physicochemical Profile

PropertyValueSource
Molecular Weight139.62 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors2
Rotatable Bonds3
Storage Conditions2–8°C

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N–H stretches (3300–3500 cm⁻¹), O–H stretches (3200–3600 cm⁻¹), and C–N vibrations (1250–1350 cm⁻¹).

  • NMR: The proton NMR spectrum would show resonances for the hydroxyl proton (δ 1.5–2.5 ppm), amine protons (δ 2.8–3.5 ppm), and methylene/methyl groups (δ 0.8–1.6 ppm) .

Synthesis and Production

Industrial Synthesis Routes

(S)-2-Aminopentan-1-ol hydrochloride is typically synthesized via stereoselective reduction of the corresponding ketone precursor, followed by hydrochloride salt formation. For example:

  • Asymmetric Reduction: Using a chiral catalyst (e.g., Ru-BINAP), pentan-2-one is reduced to (S)-2-aminopentan-1-ol .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Applications in Pharmaceutical Research

Chiral Building Block for APIs

The compound’s stereochemistry enables its use in synthesizing enantiomerically pure drugs, such as protease inhibitors and β-blockers. For instance, it serves as a precursor in cathepsin cysteine protease inhibitors, which target diseases like osteoporosis and cancer .

Case Study: Antiviral Agents

Recent studies have incorporated (S)-2-aminopentan-1-ol hydrochloride into peptidomimetic frameworks to enhance binding affinity to viral proteases. Its hydroxyl and amine groups facilitate hydrogen bonding with enzyme active sites, improving drug efficacy .

Table 3: Pharmaceutical Applications

ApplicationRoleSource
Protease InhibitorsCore chiral scaffold
AntibioticsSide-chain functionalization
Neurological AgentsPrecursor for dopamine analogs

Industrial and Biochemical Research Applications

Enzyme Interaction Studies

The compound’s structural similarity to natural amino alcohols allows researchers to probe enzyme-substrate interactions, particularly in aminotransferases and dehydrogenases . Its hydrochloride form ensures solubility in buffer systems used for in vitro assays.

Material Science

In polymer chemistry, (S)-2-aminopentan-1-ol hydrochloride has been grafted onto resins to create chiral stationary phases for chromatographic separation of enantiomers .

Future Perspectives

Drug Discovery Innovations

Advances in continuous-flow chemistry could streamline the synthesis of this compound, reducing costs and waste. Additionally, its incorporation into mRNA vaccine adjuvants is under exploration to enhance immunogenicity .

Sustainability Initiatives

Green chemistry approaches, such as biocatalytic reductions using engineered enzymes, may replace traditional metal-catalyzed methods, aligning with global sustainability goals .

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